molecular formula C18H23F3N2O2 B2678631 N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034295-32-2

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2678631
CAS RN: 2034295-32-2
M. Wt: 356.389
InChI Key: VGQNZLAYXPJNNT-UHFFFAOYSA-N
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Description

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of novel benzamides, including N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide derivatives, are foundational to understanding their chemical properties and potential applications. For instance, Khatiwora et al. (2013) discussed the synthesis, characterization, and bioactivity study of novel benzamides and their copper and cobalt complexes, showcasing their antibacterial activity against various bacterial strains (Khatiwora et al., 2013). This research highlights the potential of such compounds in medicinal chemistry and bioactivity applications.

Anti-Acetylcholinesterase Activity

The investigation into the anti-acetylcholinesterase (anti-AChE) activity of piperidine derivatives, including those similar in structure to N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, reveals their potential as therapeutic agents. Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-AChE activity, identifying potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990). This suggests the relevance of such compounds in the development of treatments for diseases characterized by AChE dysregulation, such as Alzheimer's disease.

Metabolism Studies

Research on the metabolism of related compounds can provide insights into the metabolic pathways and potential therapeutic applications of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide. Gong et al. (2010) identified the main metabolites of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, highlighting the importance of understanding the metabolism of such compounds for their effective therapeutic use (Gong et al., 2010).

Capillary Electrophoresis and Antiarrhythmic Activity

The applications of benzamide derivatives extend to analytical chemistry and pharmacology. For example, Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the utility of such compounds in analytical methodologies (Ye et al., 2012). Additionally, Banitt et al. (1977) explored the oral antiarrhythmic activity of benzamides with trifluoroethoxy ring substituents, including heterocyclic amide side chains, underscoring their potential as antiarrhythmic agents (Banitt et al., 1977).

properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2/c19-18(20,21)16-4-2-1-3-15(16)17(24)22-11-13-5-8-23(9-6-13)14-7-10-25-12-14/h1-4,13-14H,5-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQNZLAYXPJNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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